molecular formula C17H16FN3O2S B6518707 2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-1-(morpholin-4-yl)ethan-1-one CAS No. 897464-26-5

2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-1-(morpholin-4-yl)ethan-1-one

Cat. No. B6518707
CAS RN: 897464-26-5
M. Wt: 345.4 g/mol
InChI Key: RGTKURQNSLWHEU-UHFFFAOYSA-N
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Description

The compound “2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-1-(morpholin-4-yl)ethan-1-one” is a derivative of imidazo[2,1-b][1,3]thiazole . It has been studied for its potential antiproliferative activities against several human cancer cell lines .


Synthesis Analysis

The synthesis of this compound involves the reaction of 2-aminothiazole and α-bromo-4-fluoroacetophenone in ethanol, which is heated under reflux for 16 hours . The mixture is then concentrated under reduced pressure .


Molecular Structure Analysis

The molecular structure of this compound includes a imidazo[2,1-b][1,3]thiazole nucleus, which is an interesting scaffold in terms of chemistry and biological activity .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound have been carried out under microwave activation, demonstrating the benefits of microwave reactions: convenient operation, short reaction time, and good yields .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 218.25 .

Mechanism of Action

While the exact mechanism of action of this compound is not specified in the available resources, it has been found to exert superior potencies against different cancer cell lines .

Future Directions

The compound has shown promising results in in vitro antitumor effect against a panel of 55 cell lines of nine different cancer types . Future research could focus on further exploring its anticancer properties and potential applications in cancer treatment.

properties

IUPAC Name

2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O2S/c18-13-3-1-12(2-4-13)15-10-21-14(11-24-17(21)19-15)9-16(22)20-5-7-23-8-6-20/h1-4,10-11H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGTKURQNSLWHEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CC2=CSC3=NC(=CN23)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-1-morpholinoethanone

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